

## JNJ-42165279: A Technical Guide for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | JNJ-5207787 |           |
| Cat. No.:            | B1673070    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

JNJ-42165279 is a potent and selective, orally bioavailable inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH). Developed by Janssen Pharmaceutica, this compound has been investigated for its therapeutic potential in a range of neuroscience-related disorders, including anxiety and mood disorders. By inhibiting FAAH, JNJ-42165279 prevents the breakdown of endogenous fatty acid amides, most notably the endocannabinoid anandamide (AEA), as well as other signaling lipids like palmitoylethanolamide (PEA) and oleoylethanolamide (OEA). This mechanism leads to an elevation of these lipids in both the central nervous system and the periphery, thereby potentiating their downstream signaling effects. This technical guide provides a comprehensive overview of the preclinical and clinical data on JNJ-42165279, detailed experimental protocols, and visualizations of its mechanism and experimental workflows.

### **Core Mechanism of Action**

JNJ-42165279 acts as a covalently binding but slowly reversible inhibitor of FAAH.[1] It is a substrate for the enzyme and inactivates it by binding to the catalytic site.[1] This inhibition leads to an increase in the levels of fatty acid amides, which are the natural substrates of FAAH.

### **Signaling Pathway of FAAH Inhibition by JNJ-42165279**





Click to download full resolution via product page

Caption: Mechanism of FAAH inhibition by JNJ-42165279.

# Preclinical Data In Vitro Activity

JNJ-42165279 is a potent inhibitor of both human and rat FAAH. The inhibitory concentrations (IC50) were determined after a 1-hour incubation with the enzyme.

| Target             | IC50 (nM) | Reference |
|--------------------|-----------|-----------|
| Human FAAH (hFAAH) | 70 ± 8    | [2]       |
| Rat FAAH (rFAAH)   | 313 ± 28  | [2]       |

JNJ-42165279 demonstrates high selectivity. In a panel of 50 receptors, enzymes, transporters, and ion channels, it did not produce greater than 50% inhibition at a concentration of 10  $\mu$ M.[2] It also did not inhibit key cytochrome P450 enzymes (CYP1A2, 2C8, 2C9, 2C19, 2D6, 3A4) or the hERG channel at 10  $\mu$ M.[2]



### In Vivo Pharmacokinetics and Pharmacodynamics (Rat)

Oral administration of JNJ-42165279 to rats resulted in dose-dependent increases in the plasma and brain concentrations of anandamide (AEA), oleoylethanolamide (OEA), and palmitoylethanolamide (PEA).

| Dose<br>(mg/kg,<br>p.o.) | Analyte | Fold<br>Increase<br>(Plasma) | Fold<br>Increase<br>(Brain) | Time Point | Reference |
|--------------------------|---------|------------------------------|-----------------------------|------------|-----------|
| 10                       | AEA     | ~4x                          | ~6x                         | 1 hour     | [2]       |
| 10                       | OEA     | ~2x                          | ~3x                         | 1 hour     | [2]       |
| 10                       | PEA     | ~2x                          | ~2.5x                       | 1 hour     | [2]       |

Pharmacokinetic parameters were determined in rats following intravenous and oral administration.

| Route | Dose<br>(mg/kg) | Cmax<br>(µg/mL) | Tmax<br>(h) | AUCinf<br>(h·µg/m<br>L) | T1/2 (h)  | Bioavail<br>ability<br>(%) | Referen<br>ce |
|-------|-----------------|-----------------|-------------|-------------------------|-----------|----------------------------|---------------|
| IV    | 2               | -               | -           | $0.6 \pm 0.1$           | 1.1 ± 0.5 | -                          | [2]           |
| РО    | 10              | 0.5 ±<br>0.06   | 0.50 ± 0    | 0.92 ±<br>0.13          | -         | 32 ± 4                     | [2]           |

A higher oral dose of 20 mg/kg in rats resulted in a maximum plasma concentration (Cmax) of 4.2  $\mu$ M at 1 hour, which decreased to approximately 130 nM at 8 hours.[2] Brain concentrations were slightly higher than plasma at Cmax (6.3  $\mu$ M at 1 hour) and diminished to 167 nM by 8 hours.[2]

### **Efficacy in a Neuropathic Pain Model**

In the spinal nerve ligation (SNL) model of neuropathic pain in rats, JNJ-42165279 demonstrated a dose-dependent reduction in tactile allodynia. The ED90 was determined to be 22 mg/kg, which corresponded to a plasma concentration of 2.5 µM at 30 minutes post-dose.[2]



### **Clinical Data**

## Phase 1: Healthy Volunteers (Multiple-Ascending Dose and PET Study)

A study in healthy volunteers assessed the pharmacokinetics, pharmacodynamics, and brain FAAH occupancy of JNJ-42165279.

Pharmacokinetics: Following oral administration, JNJ-42165279 was rapidly absorbed, with plasma concentrations increasing in a dose-dependent manner.[3] The mean plasma half-life ranged from 8.14 to 14.1 hours.[3]

Pharmacodynamics - FAAH Inhibition and FAA Elevation:

| Dose (mg,<br>once daily<br>for 10 days) | Leukocyte FAAH Activity Inhibition (Trough) | Plasma<br>AEA<br>Increase<br>(Peak) | Plasma<br>OEA/PEA<br>Increase<br>(Peak) | CSF AEA<br>Increase<br>(Day 10) | Reference |
|-----------------------------------------|---------------------------------------------|-------------------------------------|-----------------------------------------|---------------------------------|-----------|
| 10                                      | >90%                                        | 5.5-10 fold                         | 4.3-5.6 fold                            | ~45-fold                        | [3]       |
| 25-100                                  | >90%                                        | 5.5-10 fold                         | 4.3-5.6 fold                            | -                               | [3]       |

Brain FAAH Occupancy (PET with [11C]MK-3168):

| Brain FAAH<br>Occupancy (at<br>Cmax) | Brain FAAH<br>Occupancy (at<br>Trough)                        | Reference                                                                                  |
|--------------------------------------|---------------------------------------------------------------|--------------------------------------------------------------------------------------------|
| Appreciable                          | >50%                                                          | [3]                                                                                        |
| Appreciable                          | -                                                             | [3]                                                                                        |
| 96-98%                               | >80%                                                          | [3]                                                                                        |
| 96-98%                               | -                                                             | [3]                                                                                        |
| 96-98%                               | -                                                             | [3]                                                                                        |
|                                      | Occupancy (at Cmax)  Appreciable  Appreciable  96-98%  96-98% | Occupancy (at<br>Cmax)Occupancy (at<br>Trough)Appreciable>50%Appreciable-96-98%>80%96-98%- |



Saturation of brain FAAH occupancy was observed at doses of 10 mg and higher.[3]

### Phase 2a: Social Anxiety Disorder (SAD)

A 12-week, randomized, double-blind, placebo-controlled study evaluated the efficacy of JNJ-42165279 (25 mg once daily) in 149 subjects with SAD.[4][5][6]

| Endpoint                                                    | JNJ-42165279<br>(n=74) | Placebo (n=75)   | p-value         | Reference |
|-------------------------------------------------------------|------------------------|------------------|-----------------|-----------|
| Primary: Change<br>from baseline in<br>LSAS Total<br>Score  | -29.4 (SD 27.47)       | -22.4 (SD 23.57) | Not Significant | [4]       |
| Secondary:<br>≥30%<br>improvement in<br>LSAS Total<br>Score | 42.4%                  | 23.6%            | 0.04            | [4]       |
| Secondary: CGI-I<br>"much" or "very<br>much" improved       | 44.1%                  | 23.6%            | 0.02            | [4]       |

LSAS: Liebowitz Social Anxiety Scale; CGI-I: Clinical Global Impression-Improvement; SD: Standard Deviation.

### **Phase 2: Autism Spectrum Disorder (ASD)**

A 12-week, randomized, double-blind, placebo-controlled study assessed the efficacy of JNJ-42165279 (25 mg twice daily) in 61 adolescents and adults with ASD.[7] The primary endpoints were not met.



| Endpoint                                                                     | JNJ-42165279                              | Placebo                  | p-value | Reference |
|------------------------------------------------------------------------------|-------------------------------------------|--------------------------|---------|-----------|
| Primary: Change<br>in ABI-Core<br>Domain Score                               | No significant reduction                  | No significant reduction | 0.284   | [7]       |
| Primary: Change in ABI-Social Communication Score                            | No significant reduction                  | No significant reduction | 0.290   | [7]       |
| Primary: Change in ABI- Repetitive/Restri ctive Behavior Score               | No significant reduction                  | No significant reduction | 0.231   | [7]       |
| Secondary:<br>Social<br>Responsiveness<br>Scale 2 (SRS-2)                    | Directionally<br>favored JNJ-<br>42165279 | -                        | 0.064   | [7]       |
| Secondary: Repetitive Behavior Scale- Revised (RBS-R)                        | Directionally<br>favored JNJ-<br>42165279 | -                        | 0.006   | [7]       |
| Secondary: Child<br>Adolescent<br>Symptom<br>Inventory-Anxiety<br>(CASI-Anx) | Directionally<br>favored JNJ-<br>42165279 | -                        | 0.048   | [7]       |

ABI: Autism Behavior Inventory.

## Phase 2a: Major Depressive Disorder (MDD) with Anxious Distress



A clinical trial (NCT02498392) was conducted to evaluate the efficacy of JNJ-42165279 in participants with MDD with anxious distress. As of the last update, the results of this study have not been published.

# Experimental Protocols In Vitro FAAH Inhibition Assay (General Protocol)

This protocol is a general representation of a fluorometric assay to determine FAAH activity, similar to what would be used to determine the IC50 of JNJ-42165279.



Click to download full resolution via product page



Caption: Workflow for determining in vitro FAAH inhibition.

#### **Detailed Steps:**

- Reagent Preparation: Prepare serial dilutions of JNJ-42165279 in a suitable solvent (e.g., DMSO) and then dilute into the assay buffer. Prepare the FAAH enzyme solution (recombinant human or rat) in assay buffer. Prepare the fluorogenic substrate solution (e.g., arachidonoyl-7-amino-4-methylcoumarin amide AAMCA).
- Enzyme-Inhibitor Pre-incubation: In a microplate, add the FAAH enzyme solution to wells containing either the JNJ-42165279 dilutions or vehicle control. Pre-incubate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).
- Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
- Reaction Incubation: Incubate the plate at 37°C for a defined period.
- Fluorescence Measurement: Measure the fluorescence generated by the product (e.g., 7-amino-4-methylcoumarin AMC) using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/465 nm).
- Data Analysis: Calculate the percentage of FAAH inhibition for each concentration of JNJ-42165279 relative to the vehicle control. Plot the percent inhibition against the log concentration of the inhibitor and fit the data to a four-parameter logistic equation to determine the IC50 value.

### Leukocyte FAAH Activity Assay (from Clinical Trials)

This protocol describes the measurement of FAAH activity in peripheral blood mononuclear cells (PBMCs) as a pharmacodynamic biomarker.

#### Detailed Steps:

 Blood Collection and PBMC Isolation: Collect whole blood from subjects in tubes containing an anticoagulant (e.g., heparin). Isolate PBMCs using density gradient centrifugation (e.g., with Ficoll-Paque).



- Cell Lysis: Resuspend the isolated PBMCs in a lysis buffer and homogenize to release the intracellular contents, including the FAAH enzyme.
- Protein Quantification: Determine the total protein concentration of the cell lysate using a standard method (e.g., BCA assay) for normalization of FAAH activity.
- FAAH Activity Measurement: Perform a fluorometric or radiometric assay on the cell lysate, similar to the in vitro assay described above, using a known amount of total protein per reaction.
- Data Analysis: Express FAAH activity as the rate of product formation per unit of time per milligram of protein (e.g., pmol/min/mg protein). Calculate the percentage of remaining FAAH activity at post-dose time points relative to the pre-dose baseline.

## Brain FAAH Occupancy Measurement by PET (from Clinical Trials)

This protocol outlines the procedure for determining the in-brain occupancy of FAAH by JNJ-42165279 using Positron Emission Tomography (PET) with the radiotracer [11C]MK-3168.





Click to download full resolution via product page

Caption: Workflow for determining brain FAAH occupancy using PET.

#### **Detailed Steps:**

- Subject Preparation: Screen healthy volunteers for eligibility.
- Baseline PET Scan: On the first day of the study, perform a baseline PET scan. This involves
  the intravenous injection of the radiotracer [11C]MK-3168, followed by dynamic brain
  imaging for a specified duration (e.g., 90 minutes).



- Drug Administration: Administer a single oral dose of JNJ-42165279 or placebo. For multipledose studies, subjects receive daily doses for a defined period.
- Post-Dose PET Scan: At a specified time after JNJ-42165279 administration (e.g., at the time of expected peak plasma concentration or at trough), perform a second PET scan with [11C]MK-3168.
- Image Acquisition and Analysis: Reconstruct the dynamic PET data. Co-register the PET images with an anatomical MRI scan for region-of-interest (ROI) analysis.
- Kinetic Modeling: Apply a suitable kinetic model (e.g., a two-tissue compartment model) to the time-activity curves for each ROI to estimate the non-displaceable binding potential (BPND) of [11C]MK-3168 at baseline and post-dose.
- Occupancy Calculation: Calculate the FAAH occupancy in each brain region using the following formula: Occupancy (%) = [(BPND\_baseline - BPND\_post-dose) / BPND\_baseline] x 100

### Conclusion

JNJ-42165279 is a well-characterized FAAH inhibitor with demonstrated target engagement in both preclinical models and human subjects. It effectively and dose-dependently inhibits FAAH in the brain and periphery, leading to a significant elevation of endogenous fatty acid amides. While preclinical studies showed promise in a model of neuropathic pain, clinical trials in social anxiety disorder and autism spectrum disorder have yielded mixed results, with some evidence of anxiolytic effects but failure to meet primary endpoints in larger studies. The extensive pharmacokinetic, pharmacodynamic, and brain occupancy data available for JNJ-42165279 make it a valuable tool for further neuroscience research into the role of the endocannabinoid system in health and disease. Further investigation may be warranted to explore its potential in other psychiatric and neurological conditions, possibly with optimized dosing strategies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Fatty Acid Amide Hydrolase Inhibition by JNJ-42165279: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty Acid Amide Hydrolase Inhibition by JNJ-42165279: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. The effects of inhibition of fatty acid amide hydrolase (FAAH) by JNJ-42165279 in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of inhibition of fatty acid amide hydrolase (FAAH) by JNJ-42165279 in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study -PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of JNJ-42165279, a fatty acid amide hydrolase inhibitor, in adolescents and adults with autism spectrum disorder: a randomized, phase 2, placebo-controlled study PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [JNJ-42165279: A Technical Guide for Neuroscience Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673070#jnj-5207787-for-neuroscience-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com